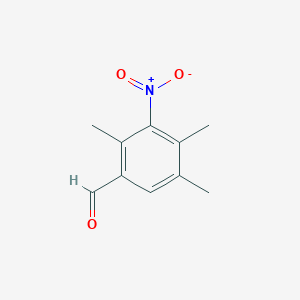
Thiochroman-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiochroman-6-amine is a sulfur-containing heterocyclic compound derived from thiochroman. It features an amine group at the sixth position of the thiochroman ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
Thiochroman-6-amine primarily targets N-Myristoyltransferase (NMT) . NMT is a cytosolic monomeric enzyme that catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a number of eukaryotic cellular and viral proteins . It has been validated pre-clinically as a target for the treatment of fungal infections .
Mode of Action
The mode of action of this compound involves its interaction with NMT. The molecular interactions between this compound and NMT have been investigated through molecular docking .
Biochemical Pathways
This compound affects the biochemical pathways related to NMT. NMT is involved in the myristoylation of proteins, which is a crucial process in cellular signaling and function . By targeting NMT, this compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound is a lipophilic compound , which suggests that it may easily cross cellular membranes and exert its bioactivity
Result of Action
It has been suggested that this compound and its derivatives show good antifungal activity in vitro . This suggests that this compound may exert its effects by inhibiting the growth of fungi, potentially through its interaction with NMT .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of polyamines and their metabolic precursors in the extracellular environment can influence the action of this compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiochroman-6-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of thiochroman-6-bromide with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Thiochroman-6-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiochroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically in the presence of a base.
Major Products: The major products formed from these reactions include nitroso-thiochroman, nitro-thiochroman, and various substituted thiochroman derivatives.
Aplicaciones Científicas De Investigación
Thiochroman-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Comparación Con Compuestos Similares
Thiochroman-6-amine can be compared with other sulfur-containing heterocycles, such as:
Thiochroman-4-one: Known for its antileishmanial activity.
Thioflavanone: Studied for its biological activities and synthetic applications.
Benzothiopyran: Exhibits promising biological activities due to its structural relationship with chromones.
Uniqueness: this compound is unique due to the presence of the amine group at the sixth position, which imparts distinct chemical reactivity and biological activity compared to other thiochroman derivatives.
Propiedades
IUPAC Name |
3,4-dihydro-2H-thiochromen-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJAJNGQFLFIKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)SC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2358033.png)

![2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide](/img/structure/B2358039.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2358043.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2358044.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)
